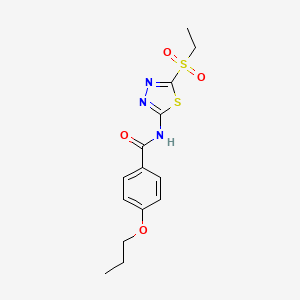
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is a chemical compound with a unique structure that includes a thiadiazole ring, an ethylsulfonyl group, and a propoxybenzamide moiety
准备方法
The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Propoxybenzamide Moiety: This step involves the reaction of the thiadiazole derivative with 4-propoxybenzoyl chloride under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or acetone, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide can be compared with other similar compounds, such as thiophene derivatives and other sulfonyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the thiadiazole ring, ethylsulfonyl group, and propoxybenzamide moiety, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable tool in research and development across multiple fields
属性
分子式 |
C14H17N3O4S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-9-21-11-7-5-10(6-8-11)12(18)15-13-16-17-14(22-13)23(19,20)4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16,18) |
InChI 键 |
DKSOTIISXJNKAK-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















